4-(2,4-dichlorophenoxy)-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-dichlorophenoxy)-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]butanamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]butanamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenol with butanoyl chloride to form 2,4-dichlorophenoxybutanoyl chloride. This intermediate is then reacted with 4-methyl-5-sulfanyl-4H-1,2,4-triazole in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dichlorophenoxy)-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]butanamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazole ring or the phenoxy group.
Substitution: Halogen atoms in the phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenoxy ring.
Scientific Research Applications
4-(2,4-dichlorophenoxy)-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]butanamide involves its interaction with specific molecular targets and pathways. The triazole ring and the phenoxy group are key functional groups that contribute to its biological activity. The compound may inhibit specific enzymes or interfere with cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-dichlorophenoxy)butanoic acid
- 4-(2,4-dichlorophenoxy)-N-methylbutanamide
- 4-(2,4-dichlorophenoxy)-N-ethylbutanamide
Uniqueness
4-(2,4-dichlorophenoxy)-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]butanamide is unique due to the presence of the triazole ring and the sulfanyl group, which impart distinct chemical and biological properties
Properties
CAS No. |
792944-31-1 |
---|---|
Molecular Formula |
C14H16Cl2N4O2S |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]butanamide |
InChI |
InChI=1S/C14H16Cl2N4O2S/c1-20-12(18-19-14(20)23)8-17-13(21)3-2-6-22-11-5-4-9(15)7-10(11)16/h4-5,7H,2-3,6,8H2,1H3,(H,17,21)(H,19,23) |
InChI Key |
BVGVQYAAUDZDCD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NNC1=S)CNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.